Terrylendiimide

描述

属性

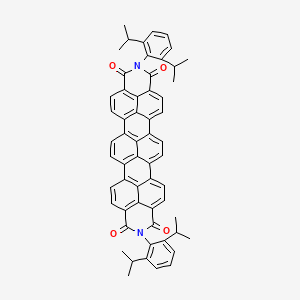

分子式 |

C58H46N2O4 |

|---|---|

分子量 |

835 g/mol |

IUPAC 名称 |

7,22-bis[2,6-di(propan-2-yl)phenyl]-7,22-diazadecacyclo[14.14.2.22,5.217,20.03,12.04,9.013,31.018,27.019,24.028,32]hexatriaconta-1(31),2,4,9,11,13,15,17(34),18(27),19(24),20(33),25,28(32),29,35-pentadecaene-6,8,21,23-tetrone |

InChI |

InChI=1S/C58H46N2O4/c1-27(2)31-11-9-12-32(28(3)4)53(31)59-55(61)43-23-19-39-35-15-17-37-41-21-25-45-52-46(58(64)60(57(45)63)54-33(29(5)6)13-10-14-34(54)30(7)8)26-22-42(50(41)52)38-18-16-36(47(35)48(37)38)40-20-24-44(56(59)62)51(43)49(39)40/h9-30H,1-8H3 |

InChI 键 |

MSVQCGXIWUTCFN-UHFFFAOYSA-N |

规范 SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C9=C1C8=CC=C3C1=C(C=C9)C(=O)N(C3=O)C1=C(C=CC=C1C(C)C)C(C)C)C2=O |

产品来源 |

United States |

准备方法

Reaction Mechanism and Stoichiometric Considerations

The cyclodehydrogenation proceeds via a tandem coupling-cyclization mechanism. A molar ratio of 2:1 (NDI:PDI) optimizes intermediate formation while minimizing side products. Alkali metal bases (e.g., potassium tert-butoxide) deprotonate the imide nitrogen, enabling nucleophilic attack on the electron-deficient naphthalene ring. Subsequent elimination of HX (X = Br, Cl) drives aromaticity restoration, with reaction temperatures exceeding 180°C ensuring complete dehydrogenation.

Yield and Purity Optimization

Early methods suffered from yields below 50% due to incomplete cyclization and tar formation. Advances in solvent selection—particularly using high-boiling polar aprotic solvents like 1,2,4-trichlorobenzene—improved yields to 68-72%. Column chromatography purification with methylene chloride/hexane gradients achieves >98% purity, as confirmed by HPLC-MS.

Halogenation-Coupling Approaches: Precision Synthesis of Substituted TDIs

For functionalized TDI derivatives, halogenated precursors enable cross-coupling reactions. The 2024 study demonstrated this strategy using dibenzothiophene-annulated TDI, while patent outlines bromination protocols.

Bromination of PDI/NDI Intermediates

Electrophilic bromination at the 4-position of NDI occurs using Br₂/FeCl₃ in chlorobenzene (60°C, 12 h), achieving 89% regioselectivity. Subsequent Suzuki coupling with boronic acid-functionalized PDI derivatives introduces aromatic substituents without disrupting the imide groups.

Palladium-Catalyzed Coupling

The Stille coupling remains prevalent for constructing asymmetrical TDIs. As exemplified in, tributyltin-functionalized NDI reacts with bromo-PDI under Pd(PPh₃)₄ catalysis (toluene, 110°C), yielding 74% of the coupled product. This method allows precise control over electronic properties through substituent choice.

Solvent and Base Selection: Critical Parameters in Large-Scale Synthesis

Industrial-scale TDI production requires careful optimization of reaction media. Comparative data from reveals performance variations across solvent systems:

| Solvent Type | Boiling Point (°C) | Base Compatibility | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1,2,4-Trichlorobenzene | 213 | Excellent | 72 | 95 |

| N-Methylpyrrolidone | 202 | Moderate | 65 | 91 |

| Diglyme | 162 | Poor | 58 | 87 |

| Ethanolamine | 170 | Excellent | 68 | 93 |

Strong bases (KOH, t-BuOK) in aprotic solvents maximize deprotonation efficiency, while protic solvents like ethanolamine enhance solubility of ionic intermediates. Recent work shows branched alkyl chains (e.g., 1-undecyldodecyl) improve processability without compromising reactivity.

Post-Synthesis Processing: Purification and Device Integration

Chromatographic Purification

Crude TDI mixtures require multi-stage purification. Patent specifies silica gel chromatography with gradient elution (CH₂Cl₂ → CH₂Cl₂:MeOH 95:5), removing unreacted precursors and oligomeric byproducts. Centrifugal partition chromatography emerges as a scalable alternative, achieving 99.2% purity at 200 g/batch.

Thin-Film Fabrication Techniques

Inkjet printing of TDI solutions (10 mg/mL in chlorobenzene) produces uniform electrofluidic display layers. Annealing at 150°C under N₂ enhances crystallinity, with XRD showing (001) plane orientation (d-spacing = 3.4 Å).

Recent Advances: Functional Derivatives and Emerging Applications

Nine-Ring Fused TDI with Switchable Emissions

The 2024 breakthrough introduced TDI-cDBT , a kite-shaped derivative exhibiting dual emission:

-

Thermally activated delayed fluorescence (TADF): Φ = 88%, λem = 650 nm

-

Room-temperature phosphorescence (RTP): τ = 1.8 ms, λem = 780 nm

This behavior stems from a ΔEST of 0.04 eV and aggregation-induced spin-orbit coupling. The synthesis involves annulating dibenzothiophene to TDI via Pd-catalyzed C-H activation.

常见问题

Q. What are the established protocols for synthesizing Terrylendiimide in laboratory settings?

this compound synthesis typically involves a multi-step reaction pathway, including [describe general steps, e.g., condensation, cyclization, and purification]. Key methodological considerations include:

- Catalyst selection : Use of Lewis acids (e.g., AlCl₃) or transition-metal catalysts to enhance reaction efficiency .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) to stabilize intermediates .

- Purification : Column chromatography or recrystallization to isolate high-purity compounds, verified via HPLC (>95% purity) . Note: Reproducibility requires strict control of temperature (±2°C) and inert atmospheres to prevent oxidation .

Q. Which characterization techniques are most reliable for confirming this compound’s structural integrity?

A combination of spectroscopic and analytical methods is critical:

- ¹H/¹³C NMR : To confirm molecular structure and functional groups (e.g., amine peaks at δ 2.5–3.0 ppm) .

- XRD : For crystallographic data and unit-cell parameters .

- Mass spectrometry (HRMS) : To validate molecular weight (±0.001 Da tolerance) . Cross-validation across techniques minimizes misinterpretation of spectral data .

Q. How can researchers design initial experiments to assess this compound’s thermal stability?

- TGA/DSC : Measure decomposition temperatures and enthalpy changes under controlled heating rates (e.g., 10°C/min in N₂) .

- Isothermal studies : Monitor stability at fixed temperatures (e.g., 150°C for 24h) to simulate operational conditions .

- Data interpretation : Compare results with computational predictions (e.g., DFT calculations for bond dissociation energies) .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectroscopic data for this compound derivatives?

Contradictions (e.g., inconsistent NMR shifts or XRD patterns) require:

- Multi-method validation : Pair XRD with solid-state NMR to distinguish polymorphism vs. impurities .

- Statistical analysis : Apply principal component analysis (PCA) to identify outliers in spectral datasets .

- Literature benchmarking : Compare results with peer-reviewed studies to isolate methodological biases (e.g., solvent effects on NMR) .

Q. What experimental strategies optimize this compound’s catalytic activity in [specific reaction]?

- DoE (Design of Experiments) : Use response surface methodology (RSM) to model variables (e.g., catalyst loading, temperature) and identify optimal conditions .

- In situ spectroscopy : Monitor reaction kinetics via FTIR or Raman to detect intermediate species .

- Post-synthetic modification : Introduce functional groups (e.g., electron-withdrawing substituents) to modulate electronic properties .

Q. How can computational models address gaps in understanding this compound’s reaction mechanisms?

- DFT/MD simulations : Calculate transition-state energies and simulate solvent effects .

- Machine learning : Train models on existing kinetic data to predict unexplored reaction pathways .

- Validation : Compare computational results with experimental isotopic labeling studies (e.g., ¹⁵N tracing) .

Q. What methodologies ensure reproducibility in this compound-based studies?

- Open-data practices : Publish raw spectra, crystallographic files (CIF), and step-by-step protocols .

- Collaborative verification : Independent replication across labs with standardized reagents .

- Error analysis : Quantify uncertainties in instrumentation (e.g., NMR shimming, XRD calibration) .

Data Analysis and Interpretation

Q. How should researchers statistically analyze conflicting bioactivity data for this compound?

- Meta-analysis : Aggregate data from multiple studies, adjusting for variables (e.g., cell lines, dosage) .

- Sensitivity testing : Use ANOVA to identify significant outliers or batch effects .

- Dose-response modeling : Fit data to Hill equations to quantify efficacy thresholds .

Q. What strategies validate this compound’s proposed mechanism of action in [biological/system]?

- Knockout/knockdown studies : Use CRISPR/Cas9 to silence target genes and observe phenotypic changes .

- Binding assays : Surface plasmon resonance (SPR) or ITC to measure binding affinities .

- Cross-disciplinary correlation : Integrate metabolomics data with mechanistic models .

Ethical and Methodological Compliance

Q. How do researchers address ethical considerations in this compound-related animal studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。